

3-Iodo-L-thyronine-13C6 certificate of analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Iodo-L-thyronine-13C6**

Cat. No.: **B8221183**

[Get Quote](#)

Technical Guide: 3-Iodo-L-thyronine-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Iodo-L-thyronine-¹³C₆, a stable isotope-labeled internal standard crucial for the accurate quantification of 3-Iodo-L-thyronine (T1) in various biological matrices. This document outlines the available quantitative data, detailed experimental protocols for its analysis, and visual representations of key workflows to support its application in research and drug development.

Quantitative Data

The following tables summarize the product specifications for 3-Iodo-L-thyronine-¹³C₆ and related isotopically labeled compounds from various commercial suppliers. This data is essential for selecting the appropriate standard for quantitative mass spectrometry-based assays.

Table 1: Product Specifications for Labeled Thyronine Analogs

Compound	Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Isotopic Purity	Chemical Purity
3,3'-Diiodo-L-thyronine-(phenoxy- ¹³ C ₆) hydrochloride	Sigma-Aldrich	1217459-13-6	¹³ C ₆ C ₉ H ₁₃ I ₂ NO ₄ ·HCl	567.49	99 atom % ¹³ C	97% (CP) [1]
3,3',5-triiodo-L-thyronine: ¹³ C ₆ , 99%	Eurisotop	1217473-60-3	C ₉ ¹³ C ₆ H ₁₃ ClI ₃ NO ₄	693.39	99%	> 95% [2]
3-Iodo-L-thyronine- ¹³ C ₆	Clearsynth	Not Specified	C ₉ ¹³ C ₆ H ₁₄ I NO ₄	405.14	Not Specified	Not Specified [3]
3'-Iodo-L-thyronine- ¹³ C ₆	Clearsynth	Not Specified	C ₉ ¹³ C ₆ H ₁₄ I NO ₄	405.14	Not Specified	Not Specified [4]

Table 2: General Properties

Property	Value	Source
Appearance	Solid / Off-White Form	[1][5]
Storage Temperature	-20°C	[1]
Primary Application	Internal Standard for LC-MS or GC-MS analysis	[6][7]

Experimental Protocols

The accurate characterization of 3-Iodo-L-thyronine- $^{13}\text{C}_6$ relies on a combination of chromatographic and spectrometric techniques. Below are representative protocols for determining the purity and isotopic enrichment of this standard.

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the compound of interest from any potential impurities or degradation products.

- **Instrumentation:** A standard HPLC system equipped with a UV detector is typically used.
- **Column:** A reverse-phase C18 column is commonly employed for the separation of thyroid hormones and their analogs.
- **Mobile Phase:** A gradient elution is often used, consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve good resolution between the main peak and any impurity peaks.
- **Sample Preparation:** A stock solution of the 3-Iodo-L-thyronine- $^{13}\text{C}_6$ standard is prepared in a suitable solvent, such as methanol or a mixture of the mobile phase components. The solution should be protected from light to prevent photodegradation.
- **Analysis:** The prepared sample is injected into the HPLC system. The purity is calculated by integrating the peak area of the main compound and all impurity peaks detected in the chromatogram. The purity is expressed as the percentage of the main peak area relative to the total peak area.

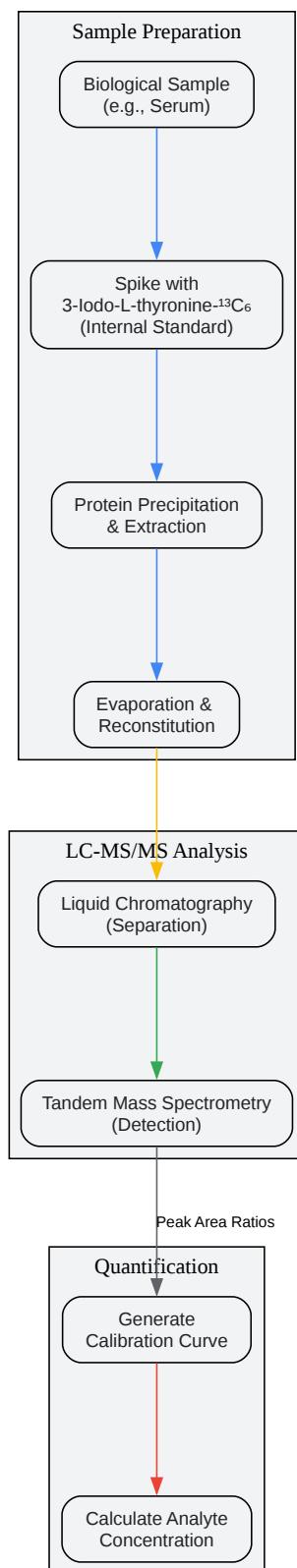
2. Isotopic Enrichment and Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and determining the isotopic enrichment of the labeled compound.

- **Instrumentation:** A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an LC system (LC-MS) is ideal.

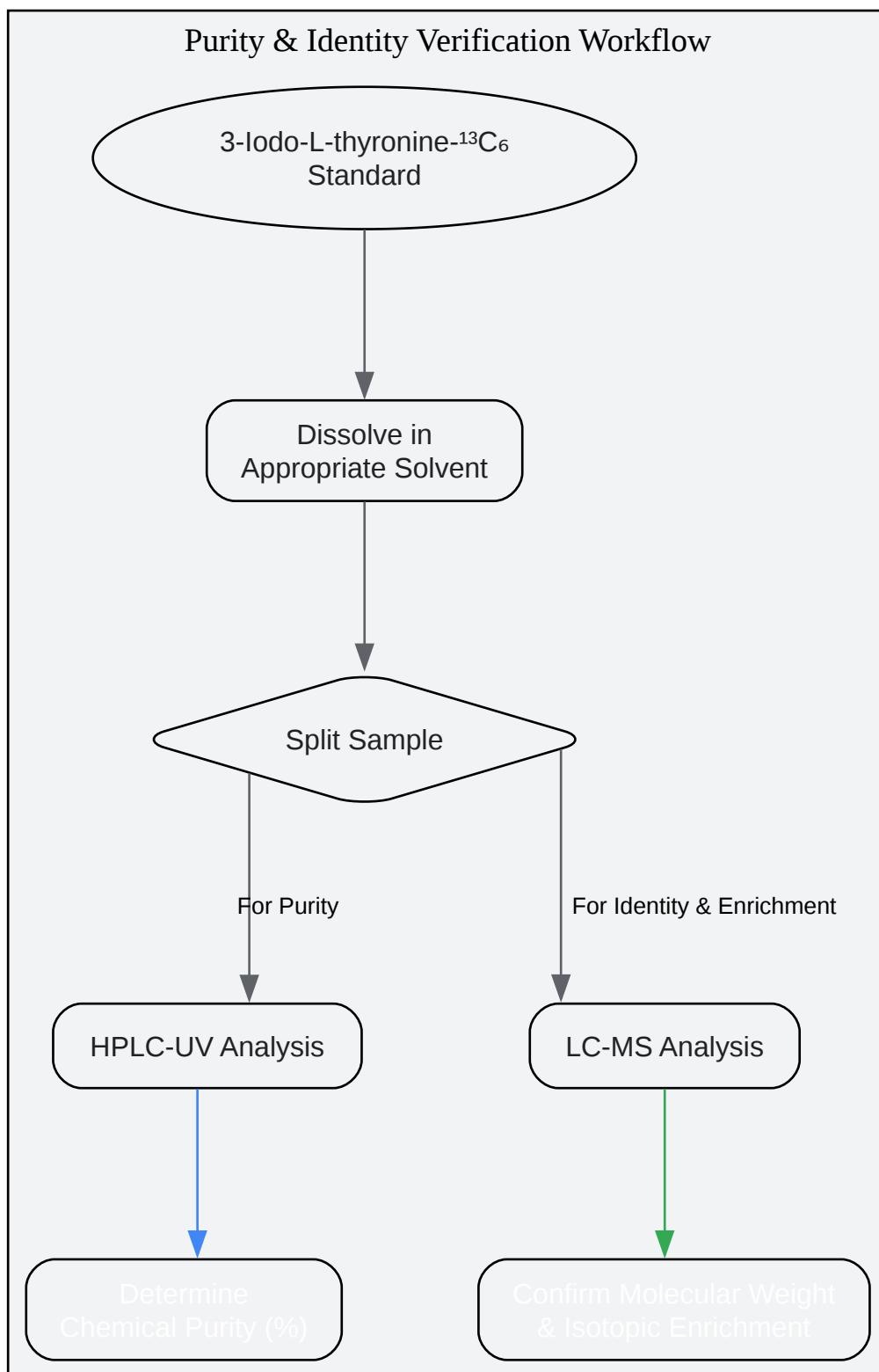
- Ionization Source: Electrospray ionization (ESI) in positive or negative mode is commonly used.
- Analysis: The sample, after separation by LC, is introduced into the mass spectrometer.
 - Identity Confirmation: A full scan mass spectrum is acquired to confirm the presence of the $[M+H]^+$ or $[M-H]^-$ ion corresponding to the molecular weight of 3-Iodo-L-thyronine- $^{13}C_6$ (405.14 g/mol).
 - Isotopic Enrichment: The isotopic distribution of the molecular ion is analyzed. For a $^{13}C_6$ labeled compound, a mass shift of +6 Da compared to the unlabeled analog is expected. [1] The isotopic enrichment is determined by comparing the intensity of the ion corresponding to the fully labeled compound to the intensities of ions with fewer ^{13}C atoms. An incorporation efficiency of over 98% is typically desired.

3. Quantitative Analysis Workflow using 3-Iodo-L-thyronine- $^{13}C_6$ as an Internal Standard


This protocol describes the general steps for using 3-Iodo-L-thyronine- $^{13}C_6$ as an internal standard for the quantification of 3-Iodo-L-thyronine in a biological sample.

- Sample Preparation:
 - To a known volume of the biological sample (e.g., serum or plasma), add a precise amount of the 3-Iodo-L-thyronine- $^{13}C_6$ internal standard solution.[6]
 - Perform a sample clean-up procedure to remove interfering substances. Common techniques include protein precipitation (e.g., with acetonitrile), liquid-liquid extraction, or solid-phase extraction.[6]
 - The extracted sample is then evaporated to dryness and reconstituted in the initial mobile phase for LC-MS analysis.
- LC-MS/MS Analysis:
 - The prepared sample is analyzed by a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

- The LC method separates the analyte from other components in the sample.
- The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the analyte and the internal standard. Specific precursor-to-product ion transitions for both 3-Iodo-L-thyronine and 3-Iodo-L-thyronine-¹³C₆ are monitored.
- Quantification:
 - A calibration curve is generated by analyzing a series of calibration standards containing known concentrations of the analyte and a fixed concentration of the internal standard.
 - The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.[6]
 - The concentration of the analyte in the unknown sample is determined by interpolating its peak area ratio on the calibration curve.[6]


Visualizations

The following diagrams illustrate key experimental workflows and concepts relevant to the analysis and application of 3-Iodo-L-thyronine-¹³C₆.

[Click to download full resolution via product page](#)

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for the certification of 3-Iodo-L-thyronine-¹³C₆.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3, 3'-二碘-L-甲状腺原氨酸-(苯氧基-13C6) (T2) 99 atom % 13C, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3,3',5-TRIODO-L-THYRONINE:HCL | Eurisotop [eurisotop.com]
- 3. clearsynth.com [clearsynth.com]
- 4. clearsynth.com [clearsynth.com]
- 5. 3-Iodo-tyrosine-13C6 | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [3-Iodo-L-thyronine-13C6 certificate of analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8221183#3-iodo-l-thyronine-13c6-certificate-of-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com